molecular formula C22H21ClN2O3 B2927049 N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide CAS No. 1421441-94-2

N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Cat. No.: B2927049
CAS No.: 1421441-94-2
M. Wt: 396.87
InChI Key: JNZULGBYNHCRSL-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorobenzyl group, a hydroxyl group, and a naphthalene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves multiple steps, starting with the reaction of 4-chlorobenzylamine with a suitable carboxylic acid derivative. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the oxalamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The naphthalene moiety can be reduced to form a more saturated structure.

  • Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of more saturated naphthalene derivatives.

  • Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide: Similar structure but lacks the naphthalene moiety.

  • N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Similar structure but with a phenyl group instead of naphthalene.

Uniqueness: The presence of the naphthalene moiety in N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-17-10-8-15(9-11-17)14-25-22(28)21(27)24-13-12-20(26)19-7-3-5-16-4-1-2-6-18(16)19/h1-11,20,26H,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZULGBYNHCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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